2,2'-Methylenediphenol

説明

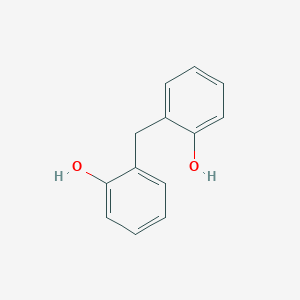

Structure

3D Structure

特性

IUPAC Name |

2-[(2-hydroxyphenyl)methyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O2/c14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)15/h1-8,14-15H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQCPOLNSJCWPGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC2=CC=CC=C2O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4022446 | |

| Record name | 2,2'-Bisphenol F | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2467-02-9, 1333-16-0 | |

| Record name | Bis(2-hydroxyphenyl)methane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2467-02-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2'-Bisphenol F | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002467029 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2'-Methylenediphenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402103 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2,2'-methylenebis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2'-Bisphenol F | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Reaction mass of 4,4'-methylenediphenol and 2,2'-methylenediphenol and o-[(4-hydroxyphenyl)methyl]phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.140.161 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2'-methylenediphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.799 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Reaction mass of 4,4'-methylenediphenol and 2,2'-methylenediphenol and o-[(4-hydroxyphenyl)methyl]phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2'-BISPHENOL F | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04D0A23747 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2,2'-Methylenediphenol chemical properties and structure

An In-depth Technical Guide to 2,2'-Methylenediphenol: Structure, Properties, and Applications

Introduction

This compound, also known as bis(2-hydroxyphenyl)methane or o,o'-Bisphenol F, is an organic compound belonging to the dihydroxydiphenylmethane family.[1] It is the ortho-ortho isomer of Bisphenol F, a group of compounds used extensively in the production of high-performance polymers.[2] While its isomers, particularly the 4,4' variant, are more common in industrial applications, the 2,2'-isomer holds significant interest for researchers. Its unique stereochemistry, with two phenolic hydroxyl groups positioned ortho to the methylene bridge, imparts distinct chemical properties and reactivity. This guide provides a comprehensive technical overview of this compound, focusing on its chemical structure, properties, synthesis, and applications, with particular emphasis on its relevance to researchers in chemistry, material science, and drug development.

Compound Identification

For clarity and precision in research and documentation, it is essential to identify this compound by its standardized identifiers.

| Identifier | Value |

| CAS Number | 2467-02-9[3] |

| Molecular Formula | C₁₃H₁₂O₂[1] |

| Molecular Weight | 200.23 g/mol [3] |

| Synonyms | 2,2'-Bis(hydroxyphenyl)methane, 2,2'-Dihydroxydiphenylmethane, o-(o-Hydroxybenzyl)phenol, Bisphenol F (ortho, ortho-isomer)[1][4] |

| EC Number | 219-578-2[3] |

| InChI Key | MQCPOLNSJCWPGT-UHFFFAOYSA-N[1] |

Chemical Structure and Stereochemistry

The structure of this compound consists of two phenol rings linked by a methylene (-CH₂-) bridge at the ortho positions relative to the hydroxyl groups. This arrangement allows for two rotatable bonds between the phenyl rings and the central methylene carbon, giving the molecule conformational flexibility.[1] The proximity of the two hydroxyl groups can facilitate intramolecular hydrogen bonding, which influences its physical properties and reactivity.

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. These characteristics are fundamental for its handling, purification, and application in various chemical processes.

| Property | Value | Source(s) |

| Appearance | White to light yellow or peach-colored powder/crystal. | [1][2][4] |

| Melting Point | 113-118 °C | [3][][6] |

| Boiling Point | 363-365 °C (at 758 Torr) | [6] |

| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol. | [2][6] |

| Density | ~1.2 g/cm³ (Predicted) | [4] |

| pKa | 9.81 ± 0.30 (Predicted) | [1][6] |

| Stability | Stable under recommended storage conditions. | [1][6] |

| Incompatibilities | Strong oxidizing agents. | [1][6] |

| Storage | Store at room temperature in an inert atmosphere. | [1][6] |

Spectroscopic Analysis

Spectroscopic data is critical for the structural elucidation and purity assessment of this compound.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to be relatively complex due to the ortho substitution pattern. Key signals would include:

-

A singlet for the two methylene protons (-CH₂-), typically appearing around 4.0 ppm.

-

A complex multiplet pattern for the eight aromatic protons in the 6.7-7.2 ppm region.

-

A broad singlet for the two phenolic hydroxyl (-OH) protons, whose chemical shift is highly dependent on concentration and solvent. The presence of intramolecular hydrogen bonding may shift this signal downfield.

-

-

¹³C NMR Spectroscopy : Due to the molecule's symmetry, the ¹³C NMR spectrum should display seven distinct signals:

-

One signal for the methylene carbon.

-

Six signals for the aromatic carbons, as the two phenyl rings are equivalent.

-

-

Infrared (IR) Spectroscopy : The IR spectrum provides valuable information about the functional groups present.[7] Key absorption bands include:

-

A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic groups. The broadness is indicative of hydrogen bonding.[8]

-

Multiple sharp peaks between 1450-1600 cm⁻¹ due to C=C stretching within the aromatic rings.

-

A strong C-O stretching band around 1200-1250 cm⁻¹.

-

-

Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The electron ionization (EI) mass spectrum would show a prominent molecular ion (M⁺) peak at m/z = 200, corresponding to the molecular weight of the compound.[9]

Synthesis and Reactivity

Synthesis

This compound is typically synthesized via the acid- or base-catalyzed condensation reaction of phenol with formaldehyde.[10][11] The reaction conditions, particularly the molar ratio of reactants and the type of catalyst, are crucial for selectively forming the 2,2'-isomer over the 2,4'- and 4,4'- isomers.[12]

Caption: Synthesis of this compound.

Experimental Protocol: Catalytic Synthesis of Bisphenol F[10]

Causality: This protocol utilizes a calcium silicate composite catalyst to favor the formation of the 2,2'-isomer. The reaction is performed under an inert atmosphere to prevent oxidation of the phenolic compounds.

-

Setup : Charge a three-necked flask with 0.4 g of calcium silicate composite catalyst and 23.5 g of phenol.

-

Inert Atmosphere : Purge the flask with nitrogen gas to create an inert atmosphere.

-

Initial Mixing : Stir the mixture at 90 °C for 5 minutes to ensure homogeneity.

-

Reagent Addition : Add 2.0 g of a 37% (by mass) aqueous solution of formaldehyde. This establishes a phenol to formaldehyde molar ratio of approximately 10:1.

-

Reaction : Heat the reaction mixture to 110 °C and maintain reflux for 2 hours.

-

Workup : After the reaction is complete, cool the mixture to room temperature.

-

Purification : The organic phase is subjected to reduced pressure distillation to recover unreacted phenol. The remaining concentrate contains the bisphenol F product mixture, which can be further purified by crystallization or chromatography.

Reactivity

The reactivity of this compound is governed by its two primary functional regions: the phenolic hydroxyl groups and the electron-rich aromatic rings.

-

Phenolic Hydroxyl Groups : The -OH groups are acidic and can be deprotonated by bases. They can undergo etherification and esterification reactions. Their proximity allows the molecule to act as a bidentate ligand in coordination chemistry, forming complexes with various metal ions.

-

Aromatic Rings : The hydroxyl groups are strong activating, ortho-, para-directing groups for electrophilic aromatic substitution. The positions ortho and para to the hydroxyl groups (and meta to the methylene bridge) are highly susceptible to reactions like halogenation, nitration, and Friedel-Crafts alkylation.

-

Methylene Bridge : A notable advanced reaction involves the rhodium-catalyzed hydrogenolysis of the C(aryl)-C(alkyl) bond of the methylene bridge.[2] This method, often using removable directing groups, allows for the cleavage of the bridge to yield monophenol products, demonstrating a sophisticated transformation of the core structure.[2]

Applications in Research and Drug Development

This compound serves as a valuable molecule in several scientific domains.

-

Polymer Chemistry : It is a key monomer and building block for the synthesis of high-performance polymers, including specialized epoxy resins and polycarbonates.[2] The ortho-ortho linkage can lead to polymers with different thermal and mechanical properties compared to those derived from other Bisphenol F isomers.

-

Toxicology and Environmental Health : As a class, bisphenols are studied for their potential as endocrine-disrupting compounds.[2] this compound serves as a critical reference standard in comparative toxicological studies to understand the structure-activity relationships among different bisphenol analogues and to assess their biological impact, particularly in contrast to the more prevalent Bisphenol A (BPA).[2]

-

Organic Synthesis : Its unique structure makes it a useful starting material or intermediate in the synthesis of more complex molecules, such as macrocycles and specialized ligands for catalysis.

-

Contact Sensitizer : It has been identified as a contact sensitizer found in products based on phenol-formaldehyde resins, making it relevant in dermatological and allergy research.[1][4][]

Safety and Handling

As a laboratory chemical, this compound requires careful handling. It is classified as an irritant.

-

GHS Hazard Statements :

-

Precautionary Measures :

-

P261 : Avoid breathing dust, fume, gas, mist, vapors, or spray.[1]

-

P280 : Wear protective gloves, protective clothing, eye protection, and face protection.[1]

-

P302+P352 : IF ON SKIN: Wash with plenty of water.[1]

-

P305+P351+P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

-

-

Personal Protective Equipment (PPE) : Standard PPE includes safety glasses (eyeshields), chemical-resistant gloves, and a lab coat. A dust mask (type N95 or equivalent) should be used when handling the powder.[3]

-

Storage : The compound is combustible and should be stored away from strong oxidizing agents in a well-ventilated place with the container tightly closed.[1][3]

Conclusion

This compound is a structurally significant isomer of Bisphenol F with a distinct profile of chemical and physical properties. Its utility extends from a monomer in polymer science to a reference compound in toxicological research and a versatile building block in organic synthesis. A thorough understanding of its structure, reactivity, and handling requirements is paramount for its effective and safe use in a research and development setting.

References

- This compound 2467-02-9 wiki. Guidechem.

- CAS 2467-02-9 Bis(2-hydroxyphenyl)methane. BOC Sciences.

- This compound|High-Purity. Benchchem.

- 2467-02-9, Bis(2-hydroxyphenyl)methane Formula. ECHEMI.

- Bis(2-hydroxyphenyl)methane 98 2467-02-9. Sigma-Aldrich.

- This compound | 2467-02-9. ChemicalBook.

- CAS RN 2467-02-9. Fisher Scientific.

- Safety Data Sheet: 2,2'-methylenediphenyl diisocyan

- Safety Data Sheet IDENTIFICATION OF THE SUBSTANCE/PREPARATION AND OF THE COMPANY/UNDERTAKING TRANSPORTATION INFORM

- Material Safety D

- SAFETY D

- This compound synthesis. chemicalbook.

- 2,2'-METHYLENEBIS(4-METHYLPHENOL)(3236-63-3) 1 h nmr. ChemicalBook.

- NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Universal Class.

- NMR and IR Spectroscopy of Phenols | Request PDF.

- Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Unknown Source.

- The Use of Pharma-Grade MDC in Cancer Drug Research. Purosolv.

- Reaction of Formaldehyde with Phenols: A Computational Chemistry Study.

- Reaction of Formaldehyde at the Ortho- and Para-Positions of Phenol: Exploration of Mechanisms Using Computational Chemistry.

- Reimer- Tiemannn Reaction and it's mechanism ( Properties of Phenol). YouTube.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. benchchem.com [benchchem.com]

- 3. ビス(2-ヒドロキシフェニル)メタン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. echemi.com [echemi.com]

- 6. This compound | 2467-02-9 [chemicalbook.com]

- 7. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]

- 8. researchgate.net [researchgate.net]

- 9. lehigh.edu [lehigh.edu]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

- 11. fpl.fs.usda.gov [fpl.fs.usda.gov]

- 12. fpl.fs.usda.gov [fpl.fs.usda.gov]

A Comprehensive Technical Guide to the Physicochemical Properties of 2,2'-Bisphenol F

Abstract

This technical guide provides an in-depth analysis of the core physicochemical properties of 2,2'-Bisphenol F (2,2'-BPF), a significant isomer of the bisphenol F family. While often overshadowed by its 4,4'- counterpart, understanding the distinct characteristics of the 2,2'-isomer (CAS No. 2467-02-9) is critical for researchers, chemists, and drug development professionals. This document moves beyond a simple tabulation of data, offering insights into the structural rationale for its observed properties, detailed experimental protocols for their validation, and a discussion of their implications in material science and toxicology. The guide is structured to provide both foundational knowledge and practical, field-proven methodologies, ensuring scientific integrity and empowering researchers in their application of this compound.

Introduction to 2,2'-Bisphenol F: The Ortho Isomer

Bisphenol F (BPF) refers to a family of isomers of dihydroxydiphenylmethane. While the term "Bisphenol F" is often used generically, it typically implies the 4,4'-isomer, which is the most common in industrial applications like the manufacturing of epoxy resins and polycarbonates[1][2]. However, the positional isomerism of the hydroxyl groups on the phenyl rings significantly influences the molecule's spatial arrangement, reactivity, and biological interactions.

This guide focuses specifically on 2,2'-Bisphenol F , also known as 2,2'-methylenediphenol. In this molecule, the hydroxyl groups are positioned ortho to the methylene bridge. This ortho-ortho configuration imparts unique steric and electronic properties that differentiate it from the 4,4'- (para-para) and 2,4'- (ortho-para) isomers. For scientists in drug development and toxicology, understanding these nuances is paramount, as seemingly minor structural shifts can lead to profound differences in receptor binding, metabolic pathways, and endocrine-disrupting potential[3]. This document serves as a foundational resource for harnessing or mitigating the effects of 2,2'-BPF through a detailed exploration of its physicochemical nature.

Molecular Structure and Identification

A precise understanding of a molecule's identity is the bedrock of any scientific investigation. The structural arrangement and standard identifiers for 2,2'-Bisphenol F are outlined below.

Chemical Structure

The structure of 2,2'-BPF consists of two phenol rings linked by a methylene (-CH₂-) bridge, with the hydroxyl (-OH) groups located at the 2 and 2' positions (ortho to the bridge). This arrangement allows for potential intramolecular hydrogen bonding between the hydroxyl groups and influences the molecule's conformation and reactivity.

Chemical Identifiers

For unambiguous identification, a comprehensive list of chemical identifiers is essential. The following table summarizes the key identifiers for 2,2'-Bisphenol F.

| Identifier | Value | Source |

| CAS Number | 2467-02-9 | [1][4][5] |

| IUPAC Name | 2-[(2-hydroxyphenyl)methyl]phenol | [5][] |

| Synonyms | This compound, Bis(2-hydroxyphenyl)methane | [1][4][] |

| Molecular Formula | C₁₃H₁₂O₂ | [1][5][7] |

| Molecular Weight | 200.23 g/mol | [1][5][7] |

| SMILES | Oc1ccccc1Cc2ccccc2O | [5] |

| InChI Key | MQCPOLNSJCWPGT-UHFFFAOYSA-N | [] |

Core Physicochemical Properties

The physical and chemical properties of 2,2'-BPF dictate its behavior in various systems, from reaction kinetics to biological absorption. This section details these core properties, presenting both experimental and predicted data.

Data Summary Table

The following table provides a consolidated view of the key physicochemical properties of 2,2'-Bisphenol F. It is critical to distinguish between experimentally determined values and computationally predicted values, as the latter provide useful estimates but lack empirical validation.

| Property | Value | Type | Source |

| Physical State | White to off-white solid; peach-colored powder or chunks | Experimental | [1][3] |

| Melting Point | 113-118 °C | Experimental | [1][3][][8] |

| Boiling Point | 363-365 °C (at 758 Torr) | Experimental | [1][] |

| Solubility | Slightly soluble in Chloroform, DMSO, Methanol | Experimental | [1][3] |

| Water: 408.1 mg/L (at 25 °C) | Estimated | [9] | |

| Density | 1.208 ± 0.06 g/cm³ | Predicted | [1][][8] |

| pKa | 9.81 ± 0.30 | Predicted | [1][7] |

| LogP (Octanol/Water) | 3.1 | Predicted (XLogP3) | [] |

Discussion of Properties

-

Melting and Boiling Points : The relatively high melting point of 113-118 °C is indicative of a stable crystalline solid structure, influenced by intermolecular hydrogen bonding between the phenolic hydroxyl groups of adjacent molecules.[1][3][][8] The high boiling point further confirms strong intermolecular forces that require significant energy to overcome.[1][]

-

Solubility Profile : The principle of "like dissolves like" is evident in the solubility of 2,2'-BPF. The two phenolic hydroxyl groups impart polarity, allowing for slight solubility in polar organic solvents like methanol and DMSO.[1][3] Conversely, the two phenyl rings and the methylene bridge create a significant nonpolar character, limiting its solubility in water.[9] This amphiphilic nature is critical for predicting its environmental fate and its ability to cross biological membranes.

-

Acidity (pKa) : The predicted pKa of ~9.8 suggests that 2,2'-BPF is a weak acid, characteristic of phenols.[1][7] The hydroxyl protons can dissociate, particularly in basic environments. This property is crucial for understanding its reactivity, its potential to act as a proton donor in biological systems, and for developing analytical methods, as its charge state will be pH-dependent. For comparison, the experimental pKa values for the 4,4'-BPF isomer are reported as 9.8 and 10.5.[10]

-

Lipophilicity (LogP) : The predicted octanol-water partition coefficient (LogP) of 3.1 indicates that 2,2'-BPF is significantly more soluble in a nonpolar solvent (octanol) than in a polar solvent (water).[] A LogP value greater than 0 signifies a preference for lipid environments. This high lipophilicity is a key predictor for bioaccumulation in fatty tissues and suggests a high potential for absorption and distribution in biological systems, a critical parameter for toxicological and pharmacokinetic studies.

Spectroscopic Profile

While specific, peer-reviewed spectra for 2,2'-BPF are not widely published, its characteristic structural features allow for a reliable prediction of its spectral profile based on data from analogous compounds like 4,4'-BPF and Bisphenol A (BPA).

-

¹H-NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the phenyl rings, a characteristic singlet for the two methylene bridge protons (-CH₂-), and a signal for the acidic hydroxyl protons (-OH). The aromatic region would be complex due to the ortho substitution pattern.

-

Infrared (IR) Spectroscopy : The IR spectrum will be dominated by a strong, broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching of the phenolic groups. Other key signals would include C-H stretching from the aromatic rings and the methylene bridge (~2850-3100 cm⁻¹), C=C stretching from the aromatic rings (~1500-1600 cm⁻¹), and a strong C-O stretching band (~1200-1250 cm⁻¹). Studies on other bisphenols confirm these characteristic peaks.[11]

-

UV-Vis Spectroscopy : Phenolic compounds typically exhibit strong absorbance in the UV region. Based on data for BPA and other bisphenols, 2,2'-BPF is expected to have absorption maxima (λmax) around 225-230 nm and a second, broader band around 275-285 nm, corresponding to π-π* transitions within the aromatic rings.[12][13][14]

Experimental Determination of Key Properties

To ensure scientific rigor, predicted values must be confirmed by empirical data. This section provides standardized, self-validating protocols for determining two critical physicochemical properties: melting point and LogP. The causality behind experimental choices is explained to provide a deeper understanding of the methodology.

Workflow for Physicochemical Characterization

The logical flow for characterizing a compound like 2,2'-BPF involves a series of sequential analyses where the results of one test inform the next. This workflow ensures efficiency and accuracy.

Caption: Logical workflow for the physicochemical characterization of 2,2'-Bisphenol F.

Protocol: Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Causality: DSC is chosen over traditional melting point apparatus for its high precision, ability to detect phase transitions, and its capacity to assess sample purity. The method measures the difference in heat flow required to increase the temperature of the sample and a reference, providing a highly accurate and reproducible melting endotherm.

Methodology:

-

Calibration: Calibrate the DSC instrument using certified standards (e.g., indium) to ensure temperature and enthalpy accuracy.

-

Sample Preparation: Accurately weigh 2-5 mg of high-purity 2,2'-Bisphenol F into a standard aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, crimped pan to serve as the reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidative degradation.

-

Thermal Program:

-

Equilibrate the cell at 25 °C.

-

Ramp the temperature from 25 °C to 150 °C at a controlled rate of 10 °C/min. This rate provides a good balance between resolution and experimental time.

-

Hold at 150 °C for 2 minutes to ensure complete melting.

-

Cool the sample back to 25 °C at 20 °C/min.

-

-

Data Analysis: Analyze the resulting thermogram. The melting point is determined as the onset temperature of the melting endotherm. The peak temperature and the area under the curve (enthalpy of fusion) are also recorded. A sharp, single endotherm is indicative of a pure substance.

Protocol: Determination of Partition Coefficient (LogP) via OECD 107 Shake-Flask Method

Causality: The Shake-Flask method is a globally recognized standard (OECD Guideline 107) for determining the octanol-water partition coefficient. It is a direct equilibrium method suitable for compounds with an expected LogP in the range of -2 to 4, which aligns with the predicted value for 2,2'-BPF. This parameter is a cornerstone of drug development, as it directly correlates with a compound's pharmacokinetic (ADME) properties.

Methodology:

-

Preparation of Phases:

-

Prepare n-octanol saturated with water by shaking reagent-grade n-octanol with high-purity water for 24 hours and allowing the phases to separate.

-

Prepare water saturated with n-octanol using the same procedure.

-

-

Preliminary Test: Determine the approximate concentration of 2,2'-BPF to use. The concentration in either phase should not exceed 0.01 mol/L to avoid self-association. The substance must be quantifiable in both phases.

-

Main Experiment:

-

Prepare at least three replicate test vessels (e.g., centrifuge tubes with PTFE-lined caps).

-

Add appropriate volumes of the two saturated phases to each vessel. A volume ratio of 1:1 is common, but can be adjusted to improve quantification in one phase.

-

Add a known amount of 2,2'-Bisphenol F to each vessel.

-

Seal the vessels and shake them at a constant temperature (e.g., 25 ± 1 °C) until equilibrium is reached. A minimum of 24 hours is recommended.

-

-

Phase Separation: Centrifuge the vessels at a high speed to ensure complete separation of the octanol and water phases. This step is critical to prevent the formation of emulsions which would invalidate the results.

-

Quantification:

-

Carefully withdraw an aliquot from both the n-octanol and the aqueous phase of each replicate.

-

Determine the concentration of 2,2'-BPF in each aliquot using a validated analytical method (e.g., HPLC-UV or GC-MS).

-

-

Calculation:

-

The partition coefficient (P_ow) is the ratio of the concentration in the octanol phase (C_octanol) to the concentration in the aqueous phase (C_water): P_ow = C_octanol / C_water

-

The final value is expressed as its base-10 logarithm: LogP = log₁₀(P_ow)

-

Calculate the mean LogP and standard deviation from the replicates.

-

Stability and Reactivity

The chemical stability and reactivity of 2,2'-Bisphenol F are primarily governed by the phenolic hydroxyl groups and the aromatic rings.

-

Stability : The compound is stable under standard laboratory conditions, typically stored at room temperature in an inert atmosphere.[1] It is combustible but not highly flammable.

-

Reactivity :

-

Oxidation : Phenols are susceptible to oxidation. 2,2'-BPF is incompatible with strong oxidizing agents, which can lead to the formation of quinone-type structures and degradation.[1][3]

-

Acidity : As a weak acid, it will react with strong bases to form phenoxide salts.

-

Polymerization : The two hydroxyl groups make 2,2'-BPF a valuable monomer for condensation polymerization. It can react with reagents like epichlorohydrin or phosgene to form epoxy resins and polycarbonates, respectively, analogous to its 4,4'-isomer.[3][15]

-

Conclusion

2,2'-Bisphenol F is a distinct chemical entity whose physicochemical properties are dictated by the ortho-positioning of its hydroxyl groups. With a melting point of 113-118 °C, moderate lipophilicity (predicted LogP ~3.1), and weak acidity (predicted pKa ~9.8), its behavior is well-defined for applications in polymer chemistry and for assessment in toxicological and environmental studies. The provided standardized protocols offer a clear path for the empirical validation of these properties, ensuring data integrity. For researchers in material science and drug development, a thorough understanding of these foundational characteristics is not merely academic—it is an essential prerequisite for innovation and safety.

References

- ChemBK. (2024). This compound.

- ResearchGate. (2015). Physicochemical properties and structure of the studied bisphenols.

- Solubility of Things. (n.d.). Bisphenol F.

- Restek. (n.d.). Bisphenol F: CAS # 2467-02-9.

- ResearchGate. (n.d.). ¹H-NMR spectrum of (a) BPA/BPEF(50/50)-PC and (b) BNE/BPEF(49/51)-PC.

- The Good Scents Company. (n.d.). 2,2' bis(hydroxyphenyl)methane.

- ACS Publications. (2019). Selective Synthesis of Bisphenol F from Phenol and PODE2 over an Acidic Resin–Carbon Composite Material.

- Taylor & Francis Online. (1991). Synthesis and Characterization of Poly (2-Methoxycyanurate) of Bisphenol-A and Bisphenol-F.

- PubChem. (n.d.). 2,2'-(Ethane-1,2-diylbis(azanediylmethylene))diphenol.

- LookChem. (n.d.). Bisphenol F.

- PubChem. (n.d.). Bis(4-hydroxyphenyl)methane.

- MDPI. (2022). IR and Raman Dual Modality Markers Differentiate among Three bis-Phenols: BPA, BPS, and BPF.

- MDPI. (2022). Bisphenol F Synthesis from Formaldehyde and Phenol over Zeolite Y Extrudate Catalysts.

- HMDB. (n.d.). 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0032133).

- SpectraBase. (n.d.). 2,2'-Biphenol - Optional[1H NMR] - Spectrum.

- precisionFDA. (n.d.). 2,2'-BISPHENOL F.

- Wikipedia. (n.d.). Bisphenol F.

- ResearchGate. (n.d.). FT-IR spectra of bisphenol-A based novolac epoxy resins.

- Google Patents. (n.d.). US9174904B1 - Synthesis of 2,2-bis(3-phenyl-4-hydroxyphenyl) propane (PHP).

- International Journal of Technology. (2022). Synthesis, Characterization, and Applications of Anticorrosion Polyurethane Coating: The Effect of Bisphenol F.

- Redalyc. (n.d.). Photocatalytic degradation of Bisphenol A: Kinetic studies and determination of the reaction pathway.

- ResearchGate. (n.d.). UV-Visible spectra of bisphenol analogues.

- precisionFDA. (n.d.). 2,2'-BISPHENOL F.

- PubChem. (n.d.). 2,4'-Dihydroxydiphenylmethane.

- Wikipedia. (n.d.). Bisphenol A.

- NIST. (n.d.). Phenol, 4,4'-methylenebis-.

- The MAK Collection for Occupational Health and Safety. (2023). Determination of bisphenol A, bisphenol F, and bisphenol S in urine by UPLC-ESI-MS/MS.

- ResearchGate. (2018). What is the wavelength of maximum absorbance of Bisphenol A (BPA) in UV-VIS?.

- University of California, Riverside. (n.d.). pKa Data Compiled by R. Williams.

- University of California, Los Angeles. (n.d.). Approximate pKa chart of the functional groups.

Sources

- 1. This compound | 2467-02-9 [chemicalbook.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. benchchem.com [benchchem.com]

- 4. ez.restek.com [ez.restek.com]

- 5. 2,2'-Bisphenol F | CAS 2467-02-9 | LGC Standards [lgcstandards.com]

- 7. Page loading... [guidechem.com]

- 8. chembk.com [chembk.com]

- 9. 2,2' bis(hydroxyphenyl)methane, 2467-02-9 [thegoodscentscompany.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Photocatalytic degradation of Bisphenol A: Kinetic studies and determination of the reaction pathway [redalyc.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. tandfonline.com [tandfonline.com]

Introduction: Unveiling the Potential of a Versatile Phenolic Building Block

An In-Depth Technical Guide to 2,2'-Methylenediphenol (CAS 2467-02-9)

This compound, also known by synonyms such as Bis(2-hydroxyphenyl)methane and the ortho-ortho isomer of Bisphenol F, is a diarylmethane compound holding significant interest for chemical synthesis and materials science.[1][2][3] Its unique structure, featuring two phenol rings linked by a methylene bridge at the ortho positions, provides a distinct steric and electronic profile compared to its more common 4,4' and 2,4' isomers. This guide offers a comprehensive technical overview of this compound, focusing on its synthesis, characterization, applications, and safety protocols, designed to empower researchers in leveraging its potential as a strategic building block in their development pipelines.[4][]

While its primary applications have been rooted in polymer chemistry and as a contact sensitizer in phenol-formaldehyde resins, its utility as a foundational scaffold in organic synthesis is increasingly recognized.[1][] The two hydroxyl groups offer reactive sites for elaborating more complex molecular architectures, making it a valuable precursor for novel polymers, ligands, and potentially, pharmacologically active molecules.[4][7] Understanding the fundamental properties and methodologies associated with this compound is the first step toward unlocking its full synthetic potential.

Core Chemical and Physical Properties

A thorough understanding of a compound's physicochemical properties is paramount for its effective use in experimental design, from selecting appropriate solvent systems to establishing reaction conditions. This compound is typically a white to light yellow or peach-colored crystalline powder or solid chunk at room temperature.[1][2]

Structural and Molecular Identifiers

The foundational identity of this compound is defined by its structure and internationally recognized chemical identifiers.

Caption: Chemical structure of this compound.

Table 1: Key Identifiers for this compound

| Identifier | Value |

|---|---|

| CAS Number | 2467-02-9[8] |

| IUPAC Name | 2-[(2-hydroxyphenyl)methyl]phenol[8] |

| Synonyms | 2,2'-Bis(hydroxyphenyl)methane, Bisphenol F (ortho, ortho-isomer), 2,2'-Dihydroxydiphenylmethane[1][9] |

| Molecular Formula | C₁₃H₁₂O₂[1] |

| InChI Key | MQCPOLNSJCWPGT-UHFFFAOYSA-N[8] |

| Canonical SMILES | C1=CC=C(C(=C1)CC2=CC=CC=C2O)O[1] |

Physicochemical Data

The following table summarizes critical physicochemical data, essential for experimental planning and execution.

Table 2: Physicochemical Properties of this compound

| Property | Value / Description | Source(s) |

|---|---|---|

| Molecular Weight | 200.23 g/mol | [1][] |

| Appearance | White to light yellow or peach-colored powder/crystal | [1][2] |

| Melting Point | 113-118 °C | [2][][] |

| Boiling Point | 363-365 °C (at 758 Torr) | [2][] |

| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol | [2][11] |

| pKa (Predicted) | 9.81 ± 0.30 | [1][2] |

| LogP (Predicted) | 3.1 | [3][] |

| Topological Polar Surface Area | 40.5 Ų | [1][] |

| Hydrogen Bond Donor Count | 2 | [1][] |

| Hydrogen Bond Acceptor Count | 2 |[1][] |

Synthesis and Purification Protocols

The synthesis of this compound is typically achieved through the acid-catalyzed condensation of phenol with formaldehyde. The regioselectivity, favoring the ortho-ortho isomer, is a critical challenge, often yielding a mixture of 2,2'-, 2,4'-, and 4,4'-isomers.[12] Methodologies that enhance the yield of the desired 2,2'-isomer are of significant interest.

Catalytic Synthesis from Phenol and Formaldehyde

A reported method utilizes a specific catalyst to improve the yield and selectivity for the 2,2'-isomer.[12] This approach represents a practical route for laboratory-scale synthesis.

Caption: Workflow for the catalytic synthesis of Bisphenol F isomers.

Step-by-Step Protocol:

-

Reactor Charging: In a three-necked flask equipped with a stirrer and reflux condenser, combine 0.4 g of calcium silicate composite catalyst with 23.5 g of phenol.[12]

-

Inert Atmosphere: Purge the flask with nitrogen gas to establish an inert atmosphere.[12]

-

Initial Mixing: Stir the mixture at 90°C for 5 minutes to ensure homogeneity.[12]

-

Reagent Addition: Add 2 g of a 37% (by mass) aqueous solution of formaldehyde. This corresponds to a phenol-to-formaldehyde molar ratio of approximately 10:1.[12]

-

Reaction: Heat the mixture to 110°C and maintain a gentle reflux for 2 hours under the nitrogen atmosphere.[12]

-

Cooling and Phenol Recovery: After the reaction is complete, cool the flask to room temperature. The organic phase is then subjected to reduced pressure distillation to recover unreacted phenol.[12]

-

Product Isolation: The concentrated residue remaining after distillation contains the crude product mixture. This specific method reports a 43.3% yield of bisphenol F, with the 2,2'-isomer comprising 91.2% of that fraction.[12]

Purification by Recrystallization

Achieving high purity is essential for subsequent applications, especially in polymer synthesis and drug development where impurities can drastically alter material properties or biological activity. Recrystallization is a standard and effective method for purifying solid organic compounds like this compound.

General Protocol:

-

Solvent Selection: Choose a suitable solvent or solvent system. Based on its reported solubility, a mixed solvent system, such as methanol/water or ethanol/water, is a logical starting point.[11] The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room or lower temperatures.

-

Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the hot solvent (or the more soluble component of a mixed system) until the solid completely dissolves.

-

Decolorization (Optional): If the solution is highly colored, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities. Swirl for a few minutes.

-

Hot Filtration: Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask to remove the charcoal and any insoluble impurities.

-

Crystallization: Allow the filtrate to cool slowly to room temperature. To maximize yield, the flask can then be placed in an ice bath. Crystals of the purified compound should form.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals on the filter paper with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals under vacuum to remove all traces of solvent. The melting point of the dried product should be sharp and within the expected range (113-118 °C) to confirm purity.[2]

Analytical Characterization

Confirming the identity and purity of this compound is a critical quality control step. A combination of spectroscopic techniques provides a comprehensive analytical profile.

Table 3: Spectroscopic Data for Structural Elucidation

| Technique | Expected Characteristics |

|---|---|

| ¹H NMR | - Aromatic Protons (8H): Complex multiplets expected in the ~6.7-7.2 ppm range. - Methylene Protons (-CH₂-, 2H): A singlet peak expected around 3.9-4.1 ppm. - Hydroxyl Protons (-OH, 2H): A broad singlet, chemical shift is concentration and solvent dependent, typically ~4.5-6.0 ppm, and is D₂O exchangeable. |

| ¹³C NMR | - Aromatic Carbons: Multiple signals expected in the ~115-155 ppm range. The carbon bearing the hydroxyl group (C-OH) would be downfield (~150-155 ppm), while the carbon attached to the methylene bridge would be around 125-130 ppm.[13] - Methylene Carbon (-CH₂-): A single peak expected in the upfield region, typically ~30-35 ppm. |

| IR Spectroscopy | - O-H Stretch: A strong, broad band around 3200-3500 cm⁻¹, characteristic of the phenolic hydroxyl group.[14] - Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹. - Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹. - C=C Aromatic Ring Stretch: Medium to strong bands in the 1450-1600 cm⁻¹ region. - C-O Stretch: A strong band around 1200-1250 cm⁻¹. |

| Mass Spectrometry (MS) | - Molecular Ion (M⁺): A peak at m/z = 200, corresponding to the molecular weight (C₁₃H₁₂O₂).[1][13] - Key Fragmentation: Expect fragmentation patterns corresponding to the loss of hydroxyl groups and cleavage at the methylene bridge, leading to fragments such as a hydroxytropylium ion. |

Purity is often assessed quantitatively using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), with commercial suppliers often specifying purity greater than 99% by GC.[]

Applications in Research and Drug Development

The bifunctional nature of this compound makes it a highly valuable organic building block.[4] Its two phenolic hydroxyl groups serve as handles for a wide range of chemical transformations, enabling the construction of complex molecular frameworks.

Monomer for Advanced Polymers

The primary industrial application of bisphenols is in polymer chemistry. This compound can serve as a monomer in condensation polymerizations to create high-performance materials such as:

-

Epoxy Resins: Reacting with epichlorohydrin to form epoxy resins with potentially unique thermal and mechanical properties due to the ortho-ortho linkage.

-

Polycarbonates: Used in polycondensation reactions with phosgene or its derivatives. The specific stereochemistry of the 2,2'-isomer can influence the resulting polymer's physical properties, such as its glass transition temperature and optical clarity.

-

Polyesters and Polyethers: The phenolic groups can be functionalized to participate in the synthesis of various other polymer classes.

Its role as a potential substitute for Bisphenol A (BPA) is an active area of research, driven by the need for materials with reduced endocrine-disrupting potential.[7]

Scaffold for Organic and Medicinal Chemistry

In the context of drug development, this compound is best viewed as a versatile scaffold or starting material.[] The diarylmethane core is present in numerous biologically active compounds. Researchers can leverage this molecule for:

-

Ligand Synthesis: The two hydroxyl groups can be used to chelate metal ions, forming the basis for catalysts or metal-binding therapeutic agents.

-

Synthesis of Heterocycles: The phenolic structure is a precursor for various oxygen-containing heterocycles through reactions like ortho-formylation followed by cyclization.[15]

-

Structure-Activity Relationship (SAR) Studies: As a defined isomer of Bisphenol F, it is a critical reference compound in toxicological and endocrinological research to probe how isomerism affects biological activity, such as interactions with nuclear receptors.[7] By modifying the phenolic rings or the methylene bridge, libraries of compounds can be generated to explore SAR for a desired biological target.

Reference Compound in Environmental and Toxicological Studies

Bisphenols as a class are under intense scrutiny for their potential as endocrine-disrupting chemicals. This compound serves as an important analytical standard and reference material in studies designed to understand the metabolism, environmental fate, and biological impact of Bisphenol F isomers.[][7]

Safety, Handling, and Toxicology

Adherence to strict safety protocols is mandatory when handling this compound. The compound is classified as an irritant and requires careful management in a laboratory setting.

GHS Hazard Classification

According to aggregated GHS information, this compound is classified with the following hazards:

-

H319: Causes serious eye irritation.[1][]

The signal word is "Warning".[1][2]

Recommended Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only outdoors or in a well-ventilated area, preferably within a chemical fume hood.[1]

-

Personal Protective Equipment:

-

Handling Practices: Wash hands thoroughly after handling. Avoid contact with skin and eyes. Take off contaminated clothing and wash it before reuse.[1]

Stability and Storage

-

Stability: The compound is stable under recommended storage conditions.[2][11] It is, however, combustible.[1][2]

-

Incompatibilities: Incompatible with strong oxidizing agents.[1][2]

-

Storage Conditions: Store in a tightly sealed container in a cool, dry place under an inert atmosphere at room temperature.[1][2]

Toxicological Profile

This compound is known to be a contact sensitizer, an important consideration for its use in resins.[1][] As an isomer of Bisphenol F, it is often included in broader toxicological assessments of bisphenols. However, the toxicological properties of this specific isomer have not been as thoroughly investigated as other bisphenols like BPA.[7] Researchers should treat it as a compound with potential, uncharacterized hazards and handle it accordingly.

References

- Phenol, 2,2'-methylenebis[6-(1,1-dimethylethyl)-4-methyl-: Human health tier II assessment. (2016). Australian Government Department of Health.

- This compound (2467-02-9, 1333-16-0) - Chemchart. (n.d.). Chemchart.

- Bis(2-hydroxyphenyl)methane - CAS Common Chemistry. (n.d.). CAS.

- This compound - ChemBK. (n.d.). ChemBK.

- US4087469A - Method of producing 2,2'-methylenebis(4,6-dialkylphenols) - Google Patents. (n.d.). Google Patents.

- 6,6'-DI-TERT-BUTYL-2,2'-METHYLENEDI-P-CRESOL CAS N°: 119-47-1 - OECD Existing Chemicals Database. (n.d.). OECD.

- 2,2'-Methylenebis(4-methyl-6-tert-butylphenol) - PubChem. (n.d.). PubChem.

- The Use of Pharma-Grade MDC in Cancer Drug Research - Purosolv. (2024). Purosolv.

- Extraction Techniques for Isolation, Purification and Preconcentration of Bisphenols and Alkylphenols from Environmental and Food Samples - ARC Journals. (n.d.). ARC Journals.

- IR Absorption Bands and NMR - Rose-Hulman. (n.d.). Rose-Hulman Institute of Technology.

- Organic Building Blocks - Merck Millipore. (n.d.). Merck Millipore.

- NMR and IR Spectroscopy of Phenols | Request PDF - ResearchGate. (2020). ResearchGate.

- Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 - YouTube. (2019). YouTube.

- Applications in drug development - European Pharmaceutical Review. (2005). European Pharmaceutical Review.

- NMR-spectroscopic analysis of mixtures: from structure to function - PMC - NIH. (n.d.). National Institutes of Health.

- US4990686A - Process for the purification of crude 2,2-bis-(3,5-dimethyl-4-hydroxyphenyl)-propane - Google Patents. (n.d.). Google Patents.

- ortho-Formylation of phenols - Organic Syntheses Procedure. (n.d.). Organic Syntheses.

- Utilization of Methylarenes as Versatile Building Blocks in Organic Synthesis | Request PDF - ResearchGate. (2017). ResearchGate.

- Bis(4-hydroxyphenyl)methane | C13H12O2 | CID 12111 - PubChem. (n.d.). PubChem.

- A better building block for creating new materials | Penn Today - University of Pennsylvania. (2020). University of Pennsylvania.

- Synthesis of most polyene natural product motifs using just twelve building blocks and one coupling reaction - PMC - NIH. (n.d.). National Institutes of Health.

- Green Solvents for Eco-Friendly Synthesis of Dimethindene: A Forward-Looking Approach - PMC - NIH. (2022). National Institutes of Health.

- Combining Polymer and Cyclodextrin Strategy for Drug Release of Sulfadiazine from Electrospun Fibers - MDPI. (2023). MDPI.

Sources

- 1. Page loading... [guidechem.com]

- 2. This compound | 2467-02-9 [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. merckmillipore.com [merckmillipore.com]

- 7. benchchem.com [benchchem.com]

- 8. CAS RN 2467-02-9 | Fisher Scientific [fishersci.com]

- 9. This compound (2467-02-9, 1333-16-0) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 11. chembk.com [chembk.com]

- 12. This compound synthesis - chemicalbook [chemicalbook.com]

- 13. This compound(2467-02-9) 13C NMR spectrum [chemicalbook.com]

- 14. researchgate.net [researchgate.net]

- 15. Organic Syntheses Procedure [orgsyn.org]

Introduction: The Significance and Synthetic Challenge of 2,2'-Dihydroxydiphenylmethane

An In-Depth Technical Guide to the Synthesis of 2,2'-Dihydroxydiphenylmethane

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis, purification, and characterization of 2,2'-dihydroxydiphenylmethane. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, explains the rationale behind procedural choices, and offers field-proven insights to navigate the complexities of this synthesis, particularly the challenge of isomer control.

2,2'-Dihydroxydiphenylmethane, also known as Bis(o-hydroxyphenyl)methane or 2,2'-methylenediphenol, is a valuable chemical intermediate. Its structural motif is foundational for various ligands, specialty polymers, and as a building block in more complex organic syntheses. It belongs to the family of dihydroxydiphenylmethanes (DHDM) or bisphenol F (BPF) isomers, which are broadly used as raw materials for epoxy resins, polycarbonates, and phenolic resins.[1]

The primary industrial and laboratory synthesis involves the condensation reaction of phenol with formaldehyde.[2] While seemingly straightforward, the core challenge of this synthesis lies in its lack of selectivity. The reaction invariably produces a mixture of three principal isomers: 2,2'-dihydroxydiphenylmethane, 2,4'-dihydroxydiphenylmethane, and 4,4'-dihydroxydiphenylmethane, alongside higher molecular weight oligomers (novolacs). The electrophilic substitution can occur at the ortho and para positions of phenol, leading to this isomeric distribution. Consequently, the isolation and purification of the desired 2,2'-isomer is a critical and often challenging aspect of the overall process.

This guide will focus on the most common synthetic route—acid-catalyzed condensation—and detail the mechanistic principles, reaction parameters that influence isomer ratios, and robust protocols for synthesis and purification.

Synthetic Strategy & Mechanistic Insights

The condensation of phenol and formaldehyde is a classic example of electrophilic aromatic substitution. The reaction can be catalyzed by either acid or base, but acid catalysis is typically employed when a mixture of dihydroxydiphenylmethane isomers is the target.[3][4]

The Role of the Acid Catalyst

In the presence of an acid catalyst (e.g., H₂SO₄, HCl, H₃PO₄, oxalic acid), the carbonyl oxygen of formaldehyde is protonated.[4] This protonation significantly increases the electrophilicity of the formaldehyde carbon, generating a highly reactive carbocation-like species. This electrophile is then attacked by the electron-rich phenol ring.

The hydroxyl group of phenol is an activating, ortho-, para-directing group. The electrophilic attack therefore occurs preferentially at the positions ortho (2, 6) and para (4) to the hydroxyl group, forming hydroxymethylphenol intermediates (2-hydroxymethylphenol and 4-hydroxymethylphenol).[3]

These intermediates are then protonated at the benzylic alcohol, lose water to form a new benzylic carbocation, which then rapidly undergoes a second electrophilic aromatic substitution with another phenol molecule to form the final methylene bridge, yielding the dihydroxydiphenylmethane products.[5]

Controlling Isomer Distribution

The final ratio of 2,2'-, 2,4'-, and 4,4'-isomers is highly dependent on the reaction conditions. While achieving perfect selectivity for the 2,2'-isomer is difficult, the following parameters can be adjusted to influence the product distribution:

-

Catalyst Choice: The type and strength of the acid catalyst play a crucial role. Weak polyprotic acids like phosphoric acid are often preferred as they can provide a good yield of monomers while minimizing the formation of higher oligomers.[6][7] Strong mineral acids may lead to faster reactions but also increased oligomerization.[8] Heterogeneous catalysts like zeolites and activated clays have also been explored to improve selectivity.[9]

-

Temperature: Reaction temperatures are typically maintained between 80°C and 100°C.[6][10] Lower temperatures can slow the reaction and may favor the formation of the thermodynamically more stable 4,4'-isomer. Higher temperatures can increase the proportion of ortho-substituted products (2,2'- and 2,4'-) but also risk promoting the formation of undesirable oligomers.[7]

-

Phenol to Formaldehyde Molar Ratio: A high molar excess of phenol is used to minimize the formation of long-chain polymers (novolac resins) and favor the formation of the dimeric dihydroxydiphenylmethane products.[10] Molar ratios of phenol to formaldehyde can range from 3:1 to as high as 20:1.[10]

Quantitative Data on Isomer Distribution

The selection of reaction parameters directly impacts the final product composition. The following table summarizes typical isomer distributions obtained under various reported conditions, illustrating the challenge in selectively synthesizing the 2,2'-isomer.

| Catalyst | Phenol:Formaldehyde Ratio | Temperature (°C) | 2,2'-Isomer (%) | 2,4'-Isomer (%) | 4,4'-Isomer (%) | Oligomers (%) | Reference |

| Acidic Catalyst (General) | Not Specified | Not Specified | 10 - 25 | 40 - 60 | 25 - 40 | Variable | [11] |

| Activated Clay | ~8:1 | 80 | 16.7 | 40.5 | 42.8 | Low | [9] |

| Activated Clay | Not Specified | 80 | 15.8 | 38.4 | 38.8 | 7.0 | [9] |

| Phosphoric Acid | 6:1 - 10:1 | 85 - 100 | < 10 | > 58 (ortho+ortho-para) | Variable | Low | [6][7] |

| Zeolite H-beta | 5:1 | 80 | 15.1 | 48.7 | 36.2 | Low | [9] |

Note: Percentages are typically by weight or area % from chromatographic analysis and may not sum to 100% due to the presence of unreacted phenol or other minor byproducts.

Experimental Protocol: A Validated Approach

This section provides a detailed, step-by-step methodology for the laboratory-scale synthesis of a dihydroxydiphenylmethane isomer mixture. The protocol is designed as a self-validating system, incorporating checkpoints and characterization guidance.

Materials and Equipment

-

Reagents: Phenol (≥99%), Formaldehyde (37 wt. % in H₂O), Phosphoric Acid (85%), Toluene, Sodium Bicarbonate (NaHCO₃), Anhydrous Magnesium Sulfate (MgSO₄).

-

Equipment: Three-neck round-bottom flask, condenser, mechanical stirrer, heating mantle with temperature controller, dropping funnel, separatory funnel, rotary evaporator.

-

Safety: Phenol is toxic and corrosive and must be handled in a fume hood with appropriate personal protective equipment (gloves, safety glasses). Formaldehyde is a suspected carcinogen.

Synthetic Procedure

-

Reaction Setup: To a 1 L three-neck round-bottom flask equipped with a mechanical stirrer, condenser, and dropping funnel, add phenol (e.g., 564 g, 6.0 mol) and phosphoric acid (e.g., 10 g).

-

Heating: Begin stirring and heat the mixture to 90-95°C under a nitrogen atmosphere.[6]

-

Formaldehyde Addition: Once the temperature is stable, add formaldehyde solution (37%, e.g., 81 g, 1.0 mol) dropwise via the dropping funnel over a period of 60 minutes. Maintain the temperature between 90-100°C during the addition.[7][10]

-

Reaction Completion: After the addition is complete, continue to stir the reaction mixture at 95°C for an additional 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Neutralization: Cool the reaction mixture to approximately 60°C. Slowly add a saturated aqueous solution of sodium bicarbonate with vigorous stirring until the effervescence ceases and the pH of the mixture is neutral (pH 6.5-7).

-

Extraction and Phenol Removal: Add toluene (500 mL) to the mixture and transfer it to a separatory funnel. Separate the organic layer from the aqueous layer. The unreacted phenol can be removed from the organic layer by vacuum distillation.

-

Final Product: The resulting viscous residue is the crude dihydroxydiphenylmethane product, a mixture of 2,2'-, 2,4'-, and 4,4'-isomers and some oligomers.[11]

Purification of 2,2'-Dihydroxydiphenylmethane

The separation of isomers is based on differences in their polarity and solubility. The 4,4'-isomer is the most symmetric and least polar, often allowing it to be crystallized first.

-

Fractional Crystallization: The crude product mixture can be treated with a hot aromatic hydrocarbon solvent like toluene.[11] Upon cooling, the less soluble 4,4'-isomer tends to crystallize out first and can be removed by filtration.

-

Isolation of 2,2'-Isomer: The filtrate is now enriched in the 2,4'- and 2,2'-isomers.[11] Concentrating this filtrate and attempting further recrystallization from a different solvent system or employing column chromatography (using silica gel with a hexane/ethyl acetate gradient) are common strategies to isolate the 2,2'-dihydroxydiphenylmethane. The progress of purification should be monitored by HPLC or NMR spectroscopy.

Conclusion

The synthesis of 2,2'-dihydroxydiphenylmethane via the acid-catalyzed condensation of phenol and formaldehyde is a well-established but non-selective process. The primary challenge for the research scientist is not the synthesis itself, but the subsequent separation and purification of the desired 2,2'-isomer from its 2,4'- and 4,4'- counterparts. A thorough understanding of the reaction mechanism and the influence of key parameters—catalyst choice, temperature, and reactant ratios—allows for the optimization of the crude product mixture. By combining this optimized synthesis with systematic purification techniques such as fractional crystallization, a high-purity sample of 2,2'-dihydroxydiphenylmethane can be reliably obtained for further application.

References

- EP0331173A1 - Process for preparing 4,4'-dihydroxydiphenylmethane - Google P

- US6492566B1 - Process for the preparation of dihydroxydiphenylmethanes - Google P

- US20160229775A1 - Improved manufacturing process for dihydroxydiphenylmethane with high selectivity for 2,4 - Google P

- WO2015041614A1 - Improved manufacturing process for dihydroxydiphenylmethane with high selectivity for 2,4 - Google P

- US10683250B2 - Manufacturing process for dihydroxydiphenylmethane with high selectivity for 2,4 - Google P

- Phenol, urea, and melamine-formaldehyde polymers

- Phenol formaldehyde resin - chemeurope.com

- Phenol formaldehyde resin - Wikipedia

- 2,2'-Dihydroxydiphenylmethane | 2467-02-9 | TCI AMERICA

- How Is Phenol-Formaldehyde Resin Synthesized? - Chemistry For Everyone - YouTube

- Challenges and Opportunities in the Catalytic Synthesis of Diphenolic Acid and Evaluation of Its Applic

Sources

- 1. EP0331173A1 - Process for preparing 4,4'-dihydroxydiphenylmethane - Google Patents [patents.google.com]

- 2. Phenol_formaldehyde_resin [chemeurope.com]

- 3. Phenol formaldehyde resin - Wikipedia [en.wikipedia.org]

- 4. eng.uc.edu [eng.uc.edu]

- 5. youtube.com [youtube.com]

- 6. US20160229775A1 - Improved manufacturing process for dihydroxydiphenylmethane with high selectivity for 2,4'- dihydroxydiphenylmethane - Google Patents [patents.google.com]

- 7. US10683250B2 - Manufacturing process for dihydroxydiphenylmethane with high selectivity for 2,4â²-dihydroxydiphenylmethane - Google Patents [patents.google.com]

- 8. Challenges and Opportunities in the Catalytic Synthesis of Diphenolic Acid and Evaluation of Its Application Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 9. US6492566B1 - Process for the preparation of dihydroxydiphenylmethanes - Google Patents [patents.google.com]

- 10. WO2015041614A1 - Improved manufacturing process for dihydroxydiphenylmethane with high selectivity for 2,4'- dihydroxydiphenylmethane - Google Patents [patents.google.com]

- 11. EP0331173A1 - Process for preparing 4,4'-dihydroxydiphenylmethane - Google Patents [patents.google.com]

An In-depth Technical Guide to 2,2'-Methylenediphenol for Advanced Research

Prepared by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in the properties, applications, and handling of 2,2'-Methylenediphenol. It moves beyond basic data to provide context, mechanistic insights, and practical methodologies relevant to advanced scientific applications.

Section 1: Core Molecular Identity and Physicochemical Profile

This compound, also known by synonyms such as 2,2'-Bis(hydroxyphenyl)methane or o,o'-Bisphenol F, is an organic compound belonging to the bisphenol family. It is a specific isomer of Bisphenol F (BPF), a class of compounds often used as monomers in the production of plastics and resins. Its precise structure, with both hydroxyl groups in the ortho position relative to the methylene bridge, imparts distinct chemical properties and reactivity compared to its 4,4'- and 2,4'- isomers.

The molecular formula for this compound is C₁₃H₁₂O₂ , and it has a molecular weight of approximately 200.23 g/mol .[1][2]

Physicochemical Data

The fundamental properties of this compound are critical for its application in synthesis, polymer science, and biological assays. The data below has been consolidated from various chemical suppliers and databases.

| Property | Value | Source(s) |

| CAS Number | 2467-02-9 | [2] |

| Molecular Formula | C₁₃H₁₂O₂ | [1] |

| Molecular Weight | 200.23 g/mol | [1] |

| Appearance | White to light-yellow or peach-colored powder/chunks | [2] |

| Melting Point | 113-118 °C | [2] |

| Boiling Point | 363-365 °C (at 758 Torr) | [2] |

| Solubility | Slightly soluble in Chloroform, DMSO, Methanol | [1] |

| pKa (Predicted) | 9.81 ± 0.30 | [2] |

| Stability | Stable under recommended storage conditions. Combustible. | [2] |

Toxicological and Safety Profile

From a safety and handling perspective, this compound is classified as an irritant.

-

GHS Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Incompatibilities : It is incompatible with strong oxidizing agents.[2]

-

Handling : Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is required. Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[1]

The compound's primary role in toxicological research stems from its classification as a bisphenol, a group of chemicals widely studied for their potential as endocrine-disrupting chemicals (EDCs).[1]

Section 2: Relevance and Applications in a Research Context

While it is a key component in the synthesis of certain polymers and resins, for the scientific community, this compound serves two primary roles: as a reference standard in toxicological studies and as a foundational scaffold in medicinal and materials chemistry.

A Reference Compound for Endocrine Disruption Research

Bisphenols are known xenoestrogens, meaning they can mimic the effects of endogenous estrogens, potentially interfering with hormonal signaling.[3] this compound and its isomers (collectively, Bisphenol F) are often used as substitutes for the more notorious Bisphenol A (BPA).[4] Consequently, understanding their biological activity is a significant area of research.

Mechanism of Action: The endocrine-disrupting activity of bisphenols is multifaceted. They primarily exert their effects by interacting with estrogen receptors (ERs), but their activity is not limited to a single pathway.

-

Genomic (Nuclear) Pathway : Bisphenols can bind to nuclear estrogen receptors (ERα and ERβ).[5][6] Although their binding affinity is typically much lower than that of the natural hormone 17β-estradiol, this binding can still initiate the transcription of estrogen-responsive genes, leading to an estrogenic effect.[5][6]

-

Non-Genomic (Membrane) Pathway : Bisphenols can also act through membrane-associated receptors, such as the G protein-coupled estrogen receptor (GPER).[5] This interaction triggers rapid, non-genomic signaling cascades inside the cell, including the activation of pathways like PI3K/Akt and MAPK/Erk, which are crucial for cell proliferation, survival, and migration.[5][7]

The ability of bisphenols to activate these pathways makes them compounds of interest in studies on hormone-dependent cancers, such as certain types of breast cancer.[8]

Visualizing the Dual Signaling Pathways of Bisphenols

The following diagram illustrates the two primary mechanisms through which bisphenols like BPF can disrupt cellular signaling.

Sources

- 1. orgsyn.org [orgsyn.org]

- 2. Preparation of Phenol-Formaldehyde Resin | PPTX [slideshare.net]

- 3. researchgate.net [researchgate.net]

- 4. e3s-conferences.org [e3s-conferences.org]

- 5. Unlocking the Friedel–Crafts Arylation of Primary Aliphatic Alcohols - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthesis of Phenol Formaldehyde Resin with Paraformaldehyde and Formalin | Semantic Scholar [semanticscholar.org]

- 8. youtube.com [youtube.com]

An In-Depth Technical Guide to the Solubility of 2,2'-Methylenediphenol in Organic Solvents

Abstract

2,2'-Methylenediphenol, a significant chemical intermediate in the synthesis of resins, antioxidants, and other specialty chemicals, presents a solubility profile that is critical for its application in various chemical processes, including reaction chemistry, purification, and formulation. This technical guide provides a comprehensive analysis of the solubility of this compound in organic solvents. While quantitative solubility data for this specific isomer is not extensively available in public literature, this guide synthesizes fundamental principles of solubility, presents available qualitative data, and offers detailed experimental protocols to empower researchers in determining its solubility with high fidelity. Furthermore, comparative data for its structural isomer, 4,4'-Methylenediphenol (Bisphenol F), is provided to offer valuable context.

Introduction: The Significance of Solubility in Chemical Process Development

The solubility of a compound in a given solvent is a fundamental physicochemical property that dictates its behavior in solution. For researchers, scientists, and drug development professionals, a thorough understanding of solubility is paramount for:

-

Reaction Kinetics and Yield: The rate and extent of a chemical reaction are often dependent on the concentration of the reactants in solution.

-

Purification and Crystallization: The selection of an appropriate solvent system is crucial for achieving high purity and yield in crystallization processes.

-

Formulation and Product Development: In the pharmaceutical and materials science sectors, solubility directly impacts the bioavailability of active pharmaceutical ingredients and the performance of formulated products.

This compound, with its two hydroxyl groups and a methylene bridge connecting two phenyl rings, exhibits a unique combination of polarity and hydrogen bonding capabilities that govern its interactions with various organic solvents. This guide aims to provide a deep dive into these interactions and equip the scientific community with the knowledge and methodologies to effectively assess and utilize the solubility characteristics of this important molecule.

Physicochemical Properties of this compound

A foundational understanding of the intrinsic properties of this compound is essential for predicting and interpreting its solubility behavior.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₂O₂ | [1] |

| Molar Mass | 200.23 g/mol | [1] |

| Melting Point | 113-118 °C | [1] |

| Boiling Point | 363-365 °C (at 758 Torr) | [1] |

| Appearance | White to off-white solid | [1] |

| pKa | 9.81 ± 0.30 (Predicted) | [1] |

| Hydrogen Bond Donor Count | 2 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

The presence of two hydroxyl groups makes this compound a hydrogen bond donor and acceptor, contributing to its potential for interaction with polar solvents. The aromatic rings and the methylene bridge introduce a significant nonpolar character to the molecule.

Theoretical Principles of Solubility

The dissolution of a solid solute in a liquid solvent is governed by the principle of "like dissolves like."[3] This adage encapsulates the concept that substances with similar intermolecular forces are more likely to be soluble in one another. The key factors influencing the solubility of this compound in organic solvents are:

-

Polarity: Solvents can be broadly classified as polar or nonpolar. Polar solvents possess a significant dipole moment, while nonpolar solvents do not. This compound has both polar (hydroxyl groups) and nonpolar (phenyl rings, methylene bridge) regions, making its solubility dependent on the overall polarity of the solvent.

-

Hydrogen Bonding: The ability of this compound to form hydrogen bonds with solvent molecules is a critical determinant of its solubility. Solvents that are strong hydrogen bond acceptors (e.g., alcohols, ethers, ketones) are expected to be better solvents for this compound than those that are not.

-

Molecular Size and Shape: The energy required to create a cavity in the solvent to accommodate the solute molecule can influence solubility. While a significant factor, for a molecule of this size, the electronic interactions often play a more dominant role.

-

Temperature: The solubility of most solid compounds in organic solvents increases with temperature.[3] This is because the dissolution process is often endothermic, and increasing the temperature provides the energy needed to overcome the lattice energy of the solid and the intermolecular forces within the solvent.

dot graph Logical_Framework_for_Solubility_Prediction { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

} Caption: Logical framework for predicting the solubility of this compound.

Qualitative and Comparative Quantitative Solubility

Qualitative Solubility of this compound

Published data on the solubility of this compound is primarily qualitative. It is reported to be slightly soluble in the following solvents: